Tert-butyl-N-(12-Aminododecyl)carbamat

Übersicht

Beschreibung

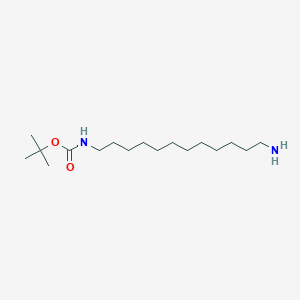

Tert-butyl N-(12-aminododecyl)carbamate is a chemical compound with the molecular formula C17H36N2O2 and a molecular weight of 300.49 g/mol . It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is commonly used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-(12-aminododecyl)carbamate has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Tert-butyl N-(12-aminododecyl)carbamate, also known as Boc-NH-C12-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Boc-NH-C12-NH2 interacts with its targets through its terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), allowing it to form a covalent bond with the target protein . The Boc group can be deprotected under mild acidic conditions to form a free amine, which can then interact with the E3 ubiquitin ligase .

Biochemical Pathways

The primary biochemical pathway affected by Boc-NH-C12-NH2 is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to a target protein, PROTACs induce the ubiquitination and subsequent degradation of the target protein. This can affect various downstream pathways depending on the function of the target protein.

Result of Action

The result of Boc-NH-C12-NH2’s action is the degradation of the target protein. By linking the target protein to an E3 ubiquitin ligase, it induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can lead to a decrease in the target protein’s activity, altering cellular processes and potentially leading to therapeutic effects.

Action Environment

The action of Boc-NH-C12-NH2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other biomolecules can influence the stability and efficacy of the PROTAC.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl N-(12-aminododecyl)carbamate can be synthesized through a reaction involving tert-butyl carbamate and 12-bromododecane. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for tert-butyl N-(12-aminododecyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-(12-aminododecyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The terminal amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).

Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.

Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are commonly used for deprotection.

Major Products Formed

Substitution Reactions: The major products formed are amides, esters, and imines, depending on the reactants used.

Deprotection Reactions: The major product is the free amine, which can further react with other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl N-(6-aminohexyl)carbamate

- Tert-butyl N-(8-aminooctyl)carbamate

- Tert-butyl N-(10-aminodecyl)carbamate

Uniqueness

Tert-butyl N-(12-aminododecyl)carbamate is unique due to its longer alkane chain, which provides greater flexibility and distance between the terminal amine and Boc-protected amino groups. This makes it particularly useful in the synthesis of PROTACs, where the spatial arrangement of functional groups is crucial for effective protein targeting and degradation .

Biologische Aktivität

Tert-butyl N-(12-aminododecyl)carbamate, also referred to as Boc-NH-C12-NH2, is a chemical compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its role in the development of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₃₁N₂O₂

- Molecular Weight : Approximately 300.48 g/mol

- Structure : The compound consists of a tert-butyl group attached to a carbamate moiety linked to a dodecyl chain, characterized by its long alkane chain which provides flexibility and spatial separation between functional groups.

Tert-butyl N-(12-aminododecyl)carbamate functions primarily as a linker in PROTAC technology. The mechanism involves:

- Target Protein Recruitment : The compound links target proteins to E3 ubiquitin ligases.

- Ubiquitination : This linkage facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome.

- Regulation of Protein Levels : This process is crucial for controlling protein levels in cells, which has implications in various diseases, particularly cancer.

Applications in Research

The primary application of tert-butyl N-(12-aminododecyl)carbamate is in the synthesis of PROTACs. These molecules are designed to selectively degrade proteins involved in disease pathways. Research has shown that the compound's unique structure enhances its efficacy as a linker, allowing for precise spatial arrangements necessary for effective protein targeting .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of tert-butyl N-(12-aminododecyl)carbamate:

- Study on Human Carbonic Anhydrase II (hCAII) :

- In Vitro Evaluation :

- Biodistribution Studies :

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl N-(12-aminododecyl)carbamate can be compared with other carbamate derivatives used in PROTAC development:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tert-butyl N-(12-aminododecyl)carbamate | Long alkane chain enhances flexibility | Effective linker for PROTACs; promotes protein degradation |

| Other carbamate linkers | Shorter alkane chains | May lack efficacy due to reduced spatial flexibility |

Eigenschaften

IUPAC Name |

tert-butyl N-(12-aminododecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.